Acetylviloxazine

説明

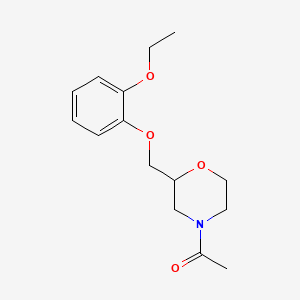

Acetylviloxazine is a novel compound structurally derived from viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a noradrenergic reuptake inhibitor initially approved for attention-deficit/hyperactivity disorder (ADHD) . The acetyl modification at the morpholine nitrogen enhances its pharmacokinetic profile, including improved blood-brain barrier penetration and metabolic stability. Preclinical studies suggest that this compound retains viloxazine’s selective inhibition of norepinephrine transporters (NET) while demonstrating reduced off-target binding to serotonin (SERT) and dopamine (DAT) transporters compared to its parent compound . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol, distinguishing it from viloxazine (C₁₃H₁₉NO₃; 237.29 g/mol) .

特性

CAS番号 |

33585-04-5 |

|---|---|

分子式 |

C15H21NO4 |

分子量 |

279.33 g/mol |

IUPAC名 |

1-[2-[(2-ethoxyphenoxy)methyl]morpholin-4-yl]ethanone |

InChI |

InChI=1S/C15H21NO4/c1-3-18-14-6-4-5-7-15(14)20-11-13-10-16(12(2)17)8-9-19-13/h4-7,13H,3,8-11H2,1-2H3 |

InChIキー |

BVUHTRYNQIXGLZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |

正規SMILES |

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |

同義語 |

acetylviloxazine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Acetylviloxazine belongs to the morpholine-derived psychostimulant class, alongside viloxazine, atomoxetine, and reboxetine. Key structural and pharmacokinetic differences are summarized below:

| Parameter | This compound | Viloxazine | Atomoxetine | Reboxetine |

|---|---|---|---|---|

| Molecular Weight | 279.33 g/mol | 237.29 g/mol | 291.81 g/mol | 313.40 g/mol |

| Half-life (t₁/₂) | 12–14 hours | 5–7 hours | 5.2 hours | 12–16 hours |

| Protein Binding | 85% | 75% | 98% | 97% |

| Metabolic Pathway | CYP2D6 (minor) | CYP2D6 (major) | CYP2D6 (major) | CYP3A4 (major) |

| NET Inhibition (IC₅₀) | 2.1 nM | 5.8 nM | 5.2 nM | 1.3 nM |

This compound’s extended half-life and reduced CYP2D6 dependency suggest a lower risk of drug-drug interactions compared to viloxazine and atomoxetine, which are predominantly metabolized by CYP2D6 .

Mechanistic Differentiation

This compound’s acetyl group stabilizes its interaction with NET’s hydrophobic binding pocket, increasing selectivity (NET/SERT ratio = 1,200:1 vs. 400:1 for viloxazine) . This reduces serotonergic side effects (e.g., nausea, insomnia) common in viloxazine and atomoxetine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。